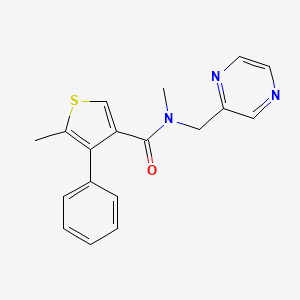![molecular formula C22H23N3O2 B3803065 3-[5-(2,6-dimethyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol](/img/structure/B3803065.png)
3-[5-(2,6-dimethyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol
Descripción general
Descripción
The compound “3-[5-(2,6-dimethyl-1H-indol-3-yl)-4-phenyl-1H-imidazol-1-yl]propane-1,2-diol” is a complex organic molecule that contains an indole and an imidazole moiety . Indoles are significant heterocyclic systems in natural products and drugs, playing a major role in cell biology . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole and imidazole moieties separately, followed by their coupling . Indole derivatives can be synthesized using a variety of methods, including Fischer indolisation . Imidazole derivatives can also be synthesized through various routes .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The imidazole ring is a five-membered ring containing two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the indole and imidazole moieties. Indoles are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . Imidazole rings, on the other hand, can participate in a variety of reactions due to the presence of two nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Indoles are generally crystalline and colorless in nature . Imidazoles are white or colorless solids that are highly soluble in water and other polar solvents .Mecanismo De Acción
The mechanism of action of this compound would depend on its intended use. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . Similarly, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and others .
Direcciones Futuras
The future directions for research on this compound could include further exploration of its biological activities and potential therapeutic applications. Given the broad range of activities exhibited by indole and imidazole derivatives, this compound could be a promising candidate for the development of new drugs .
Propiedades
IUPAC Name |
3-[5-(2,6-dimethyl-1H-indol-3-yl)-4-phenylimidazol-1-yl]propane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14-8-9-18-19(10-14)24-15(2)20(18)22-21(16-6-4-3-5-7-16)23-13-25(22)11-17(27)12-26/h3-10,13,17,24,26-27H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBBZAAPBXTBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C)C3=C(N=CN3CC(CO)O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3aS*,6aR*)-5-(1H-imidazol-2-ylmethyl)-3-[2-(2-pyridinyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B3802991.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(2-methylpyridin-3-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3802997.png)
![1-(cyclobutylcarbonyl)-3-[2-(2,4-difluorophenyl)ethyl]piperidine](/img/structure/B3803003.png)
![({5-cyclopropyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B3803011.png)
![N,1,4,6-tetramethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B3803014.png)
![3-{4-[2-(4-methyl-1,2,5-oxadiazol-3-yl)pyrrolidin-1-yl]-4-oxobutyl}quinazolin-4(3H)-one](/img/structure/B3803029.png)
![N-ethyl-6-(4-ethylphenyl)-N-(4-pyridinylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3803034.png)
![2-({5-[(benzyloxy)methyl]-4-phenyl-1H-imidazol-1-yl}methyl)-5-methylpyrazine](/img/structure/B3803041.png)
![2-[3-(3-furo[3,2-c]pyridin-4-ylphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B3803045.png)
![1-(5-chloro-1H-benzimidazol-2-yl)-N-methyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B3803073.png)
![methyl (2R*,4S*)-4-hydroxy-1-[3-(4-methylphenyl)propanoyl]piperidine-2-carboxylate](/img/structure/B3803082.png)
![1-(2-fluoro-4-methoxyphenyl)-2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3803085.png)
